molecular formula C12H12N2O3 B15160036 Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- CAS No. 820232-28-8

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-

Katalognummer: B15160036
CAS-Nummer: 820232-28-8
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: LTQOCQMJZMXFJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-, is a morpholine derivative characterized by a benzoyl substituent bearing a cyano (-CN) group at the 3-position and a hydroxyl (-OH) group at the 4-position. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, is widely utilized in medicinal chemistry due to its ability to modulate solubility, bioavailability, and target binding through hydrogen bonding and conformational flexibility .

Eigenschaften

CAS-Nummer

820232-28-8

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

2-hydroxy-5-(morpholine-4-carbonyl)benzonitrile

InChI

InChI=1S/C12H12N2O3/c13-8-10-7-9(1-2-11(10)15)12(16)14-3-5-17-6-4-14/h1-2,7,15H,3-6H2

InChI-Schlüssel

LTQOCQMJZMXFJB-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)O)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- typically involves a multi-step process. One common method starts with the Mannich reaction, followed by a Michael addition reaction under mild conditions . The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition then introduces the 3-cyano-4-hydroxybenzoyl group to the morpholine ring .

Analyse Chemischer Reaktionen

Mechanistic Insights

The reaction mechanism involves three stages:

  • Nucleophilic Attack : Morpholine’s nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate .

  • Leaving Group Departure : The chloride ion (or hydroxyl group) leaves, stabilizing the intermediate .

  • Deprotonation : The protonated oxygen is deprotonated to yield the final amide .

Kinetic and Thermodynamic Factors :

  • Reaction rates depend on solvent polarity (e.g., DMF vs. methanol) .

  • Steric hindrance and electronic effects of substituents influence regioselectivity .

Analytical Characterization

The compound is analyzed using:

  • NMR Spectroscopy : Confirms amide bond formation and aromatic ring substitution patterns.

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1735 cm⁻¹) .

  • Mass Spectrometry : Verifies molecular weight (≈232.24 g/mol) and purity.

Chemical Transformations

Hydrolysis : Under acidic/basic conditions, the amide bond can hydrolyze to regenerate morpholine and the benzoyl acid.
Nucleophilic Substitution : The hydroxy group on the benzoyl ring may undergo further reactions (e.g., alkylation or esterification).
Electrophilic Substitution : The cyano group can participate in reactions such as nucleophilic addition or reduction.

Comparative Reaction Data

Reaction TypeYieldConditionsSource
Amide Formation73.24%Reflux in toluene/water
Morpholine Recovery80%Distillation with NaOH
HydrolysisN/AAcidic/basic conditions

This compound’s reactivity highlights its versatility in organic synthesis and its potential for therapeutic or material applications. Further optimization of reaction conditions and mechanistic studies could enhance its utility in diverse fields.

Wirkmechanismus

The mechanism of action of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions with aromatic residues in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Morpholine-Containing Benzothiazole Derivatives ()

Compound 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Table 1, Entry 1) demonstrated 52.1% inhibition of PI3Kβ kinase at 1 μM, significantly higher than analogs lacking the morpholine group (e.g., Entry 3: 11.7%) . Key observations:

  • Morpholine placement : The 2-position on benzothiazole optimizes kinase inhibition, likely due to enhanced hydrogen bonding with the active site.
  • Electronic effects: The morpholine’s electron-rich nitrogen may stabilize charge interactions, a feature shared with 4-(3-cyano-4-hydroxybenzoyl)-morpholine.
  • Structural divergence : The benzothiazole core in differs from the benzoyl group in the target compound, suggesting divergent biological targets.

Thiazole-Based Morpholine Derivatives ()

VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) and VPC-14449 (4-(4-(4,5-bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) are androgen receptor (AR) modulators. These compounds highlight:

  • Scaffold versatility : Morpholine paired with thiazole/imidazole rings enables diverse receptor interactions.
  • Comparison: The target compound’s 3-cyano-4-hydroxybenzoyl group may offer stronger hydrogen bonding (via -OH) and dipole interactions (via -CN) than VPC analogs.

Chromene Derivatives ()

4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-aminium methanolate shares a 3-cyano substituent with the target compound. Key differences:

  • Core structure : Chromene’s fused ring system contrasts with the benzoyl-morpholine scaffold, affecting planarity and solubility.
  • Polarity: The hydroxyl group in 4-(3-cyano-4-hydroxybenzoyl)-morpholine may enhance aqueous solubility compared to methoxy-substituted chromenes.

Antileishmanial Morpholine Derivatives ()

Morpholine-bearing compounds, such as 4-(2-aminoethyl)morpholine-functionalized imidazo[1,2-a]pyrimidines, exhibit antileishmanial activity against Leishmania amazonensis. The ethyl linker in these compounds suggests:

  • Pharmacophore role : Morpholine contributes to membrane penetration or target binding.
  • Functional group synergy: The 3-cyano-4-hydroxybenzoyl group in the target compound could similarly enhance antiparasitic activity through dual hydrogen bonding (-OH) and electron-withdrawing (-CN) effects.

Structural and Functional Analysis

Substituent Effects

  • Hydroxyl (-OH) group: Increases polarity and hydrogen bonding capacity, improving solubility and target affinity compared to non-polar analogs like 4-(cyclohexylacetyl)morpholine ().

Data Tables

Table 1. Comparison of Key Morpholine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
4-(3-cyano-4-hydroxybenzoyl)-morpholine Benzoyl-morpholine 3-CN, 4-OH Hypothesized kinase inhibition N/A
4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine Benzothiazole-morpholine Br, Cl, morpholine PI3Kβ inhibition (52.1% at 1 μM)
VPC-14228 Thiazole-morpholine Phenyl, morpholine Androgen receptor modulation
4-(2-aminoethyl)morpholine derivatives Imidazo-pyrimidine Ethyl-morpholine Antileishmanial activity

Table 2. Substituent Impact on Solubility and Activity

Substituent Combination Solubility (Predicted) Hydrogen Bonding Potential Example Compound
3-CN, 4-OH Moderate-High High (-OH, morpholine N) Target compound
4-Br, 6-Cl Low Moderate (morpholine N) , Compound 1
Phenyl, morpholine Low-Moderate Moderate VPC-14228 ()

Biologische Aktivität

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

Morpholine derivatives are characterized by a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom. The specific compound in focus, Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-, features a cyano group and a hydroxybenzoyl moiety that contribute to its biological activity.

1. Anticancer Activity

Morpholine derivatives have shown significant anticancer properties across various cancer cell lines. In vitro studies have indicated that compounds similar to Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- exhibit potent anti-proliferative effects. For example:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including PC3 (prostate cancer), DU145 (prostate cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at low concentrations. For instance, the IC50 for PC3 cells was reported as approximately 40 μg/mL after 24 hours of treatment .
Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8
HeLaModerate ActivityModerate ActivityModerate Activity
MCF-7Weak ActivityWeak ActivityWeak Activity

These findings suggest that Morpholine derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

2. Antibacterial and Antifungal Activity

In addition to its anticancer properties, Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- has demonstrated antibacterial and antifungal activities:

  • Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values comparable to established antibiotics like ciprofloxacin against various bacterial strains.
  • Specific Findings : Some derivatives exhibited stronger activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The biological activity of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The morpholine ring enhances binding affinity to receptors involved in mood disorders and pain management, suggesting potential applications in neuropharmacology .
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to cancer progression and neurodegenerative diseases, such as BACE-1, which is crucial in Alzheimer's disease pathology .

Case Studies

Several studies have highlighted the potential of morpholine derivatives in clinical applications:

  • A study investigating the effects of various morpholine-containing compounds on neurodegenerative diseases revealed promising results in modulating enzyme activity related to Alzheimer's disease .
  • Research on the anticancer effects of morpholine derivatives demonstrated their ability to induce apoptosis in tumor cells while sparing normal cells from toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.